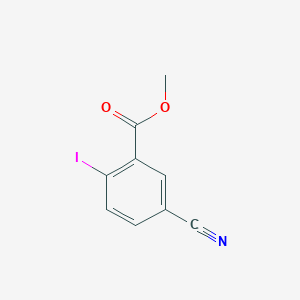

Methyl 5-cyano-2-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXDDLXAVMYVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630310 | |

| Record name | Methyl 5-cyano-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219841-91-5 | |

| Record name | Methyl 5-cyano-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 5-cyano-2-iodobenzoate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 5-cyano-2-iodobenzoate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on the practical application and interpretation of this data to confirm the molecular structure and purity, underpinned by the principles of each analytical technique.

Molecular Structure and Spectroscopic Overview

Methyl 5-cyano-2-iodobenzoate (C₉H₆INO₂) is a substituted aromatic compound with a molecular weight of 287.05 g/mol . Its structure, featuring a methyl ester, a cyano group, and an iodine atom on the benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint, providing a comprehensive understanding of how each functional group and structural feature is represented in the NMR, IR, and MS spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Methyl 5-cyano-2-iodobenzoate, both ¹H (proton) and ¹³C (carbon-13) NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra of Methyl 5-cyano-2-iodobenzoate is outlined below. The causality behind each step is explained to ensure data of the highest quality.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Methyl 5-cyano-2-iodobenzoate. Rationale: This concentration ensures a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. Rationale: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal compensates for any magnetic field drift during the experiment, ensuring high resolution.

-

Shim the magnetic field to achieve a homogeneous field across the sample. Rationale: Shimming optimizes the magnetic field, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 10-12 ppm is typically sufficient for aromatic compounds. Rationale: This range covers the expected chemical shifts for all protons in the molecule.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally used. Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

The following diagram illustrates the general workflow for NMR data acquisition:

Caption: General workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 5-cyano-2-iodobenzoate is expected to show signals corresponding to the aromatic protons and the methyl ester protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~8.1 | dd | 1H | H-4 |

| ~7.5 | d | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

Interpretation:

-

The downfield region of the spectrum (7.0-8.5 ppm) is characteristic of aromatic protons. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

-

The iodine atom at the C-2 position exerts a deshielding effect on the adjacent H-3 proton.

-

The cyano group at the C-5 position is an electron-withdrawing group, which deshields the ortho (H-4 and H-6) and para protons.

-

The methyl ester group contributes a singlet at approximately 3.9 ppm, integrating to three protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~142 | C-4 |

| ~138 | C-6 |

| ~135 | C-2 |

| ~132 | C-5 |

| ~117 | C≡N (cyano) |

| ~115 | C-1 |

| ~93 | C-3 |

| ~53 | -OCH₃ |

Interpretation:

-

The ester carbonyl carbon appears significantly downfield (~165 ppm).

-

The aromatic carbons appear in the range of 90-145 ppm. The carbon attached to the iodine (C-2) is expected to be shielded due to the "heavy atom effect," shifting it upfield.

-

The cyano carbon appears around 117 ppm.

-

The methyl ester carbon is found in the aliphatic region at approximately 53 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

Objective: To identify the key functional groups in Methyl 5-cyano-2-iodobenzoate.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum. Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan.

The workflow for FT-IR data acquisition is as follows:

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectral Data and Interpretation

The IR spectrum of Methyl 5-cyano-2-iodobenzoate will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Medium, Sharp | C≡N (nitrile) stretch |

| ~1730 | Strong | C=O (ester) stretch |

| ~1600-1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~750 | Strong | C-I stretch |

Interpretation:

-

Nitrile (C≡N) Stretch: A sharp, medium intensity peak around 2230 cm⁻¹ is a clear indicator of the cyano group.[1][2]

-

Ester (C=O) Stretch: A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.[1][2]

-

Ester (C-O) Stretch: A strong band in the 1300-1100 cm⁻¹ region corresponds to the C-O single bond stretch of the ester.

-

Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of the aromatic ring.

-

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of Methyl 5-cyano-2-iodobenzoate.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography for volatile compounds.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). Rationale: This energy is sufficient to cause ionization and fragmentation of the molecule.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum.

The following diagram outlines the process of EI-MS:

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Pharmaceuticals Using Methyl 5-cyano-2-iodobenzoate

Abstract

Methyl 5-cyano-2-iodobenzoate is a polysubstituted aromatic compound of significant interest in modern medicinal chemistry. Its unique trifunctional nature—featuring a reactive iodo group for cross-coupling, a versatile cyano moiety, and a modifiable methyl ester—renders it an exceptionally powerful scaffold for the synthesis of complex pharmaceutical agents. The strategic positioning of these groups allows for the efficient construction of key pharmacophores found in targeted therapies, such as kinase and PARP inhibitors. This document provides an in-depth guide for researchers and drug development professionals, detailing the core synthetic transformations involving this building block. We will explore the causality behind experimental choices, provide validated, step-by-step protocols for cornerstone reactions, and illustrate its application in the synthesis of advanced heterocyclic systems relevant to contemporary drug discovery.

Introduction: The Strategic Value of Methyl 5-cyano-2-iodobenzoate

In the landscape of pharmaceutical development, the rational design of synthetic routes is paramount. The choice of starting materials dictates the efficiency, cost, and novelty of the final active pharmaceutical ingredient (API). Methyl 5-cyano-2-iodobenzoate emerges as a premier building block due to its pre-functionalized, ortho/para-substituted benzene ring.

-

The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for palladium-catalyzed cross-coupling reactions.[1] This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to assembling the core structures of many drugs.[2][3]

-

The Cyano Group: The nitrile functionality is a key pharmacophore in numerous inhibitors, often engaging in hydrogen bonding or dipole-dipole interactions within an enzyme's active site. For instance, it is a common feature in certain classes of PARP and kinase inhibitors.[4][5] Beyond its role as a pharmacophore, the cyano group is a versatile synthetic intermediate, readily convertible to amines, amides, carboxylic acids, or tetrazoles.

-

The Methyl Ester: The ester group provides another point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions (e.g., amide bond formation) or directly converted into amides, which are prevalent in drug molecules.

This guide will focus on the practical application of this reagent in three key areas: palladium-catalyzed cross-coupling, intramolecular cyclization for heterocycle synthesis, and its direct application in building scaffolds for targeted cancer therapies.

Physicochemical Properties & Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safe handling procedures is essential.

| Property | Value |

| CAS Number | 90346-68-8 |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate |

Safety & Handling: Methyl 5-cyano-2-iodobenzoate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the material safety data sheet (MSDS) for comprehensive safety information.[6][7][8]

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern organic synthesis, allowing for the construction of complex molecules under relatively mild conditions.[9] Methyl 5-cyano-2-iodobenzoate is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Causality & Insight: The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl linkages, a structural motif found in countless pharmaceuticals.[3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters. The low toxicity of the boron-containing byproducts makes it particularly attractive for pharmaceutical manufacturing.[9]

Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base; and (3) Reductive Elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of Methyl 5-cyano-2-(4-methoxyphenyl)benzoate

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-cyano-2-iodobenzoate (1.0 equiv, e.g., 287 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol), and potassium carbonate (3.0 equiv, 414 mg, 3.0 mmol).

-

Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent & Catalyst Addition: Add dioxane (5 mL) and water (1 mL) via syringe. To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv, 35 mg, 0.03 mmol).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

Causality & Insight: The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, forming arylethynyl structures.[12] This transformation is invaluable in medicinal chemistry for introducing rigid alkyne linkers, accessing precursors for complex heterocycles, or synthesizing compounds with specific electronic properties.[13][14] The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[12]

Detailed Protocol: Synthesis of Methyl 5-cyano-2-(phenylethynyl)benzoate

-

Vessel Preparation: To a flame-dried Schlenk flask, add Methyl 5-cyano-2-iodobenzoate (1.0 equiv, 287 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv, 14 mg, 0.02 mmol), and Copper(I) iodide (0.04 equiv, 7.6 mg, 0.04 mmol).

-

Inerting: Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Solvent & Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3 mL) via syringe. Stir the mixture to dissolve the solids. Then, add phenylacetylene (1.1 equiv, 112 mg, 1.1 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor for completion by TLC.

-

Work-up: Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to afford the desired alkynyl benzoate.

Core Application II: Intramolecular Cyclization for Heterocycle Synthesis

The functional groups of Methyl 5-cyano-2-iodobenzoate can be elaborated and then used to construct fused heterocyclic systems, which form the core of many pharmaceutical agents.[15]

Synthesis of Quinazolinone Scaffolds for PARP Inhibitors

Causality & Insight: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted cancer therapies, particularly for tumors with deficiencies in DNA repair mechanisms (e.g., BRCA mutations).[16][17] Many potent PARP inhibitors feature a quinazolinone or related heterocyclic core.[4] The synthesis often involves an initial C-N bond formation followed by cyclization.

Synthetic Strategy Overview: A common route begins with a Buchwald-Hartwig amination to introduce an ortho-amino group, followed by reaction with a suitable reagent to form the fused pyrimidinone ring.

Caption: Synthetic pathway to a quinazolinone core from the starting material.

Detailed Protocol: Two-Step Synthesis of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile

Step A: Buchwald-Hartwig Amination to form Methyl 2-amino-5-cyanobenzoate

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Methyl 5-cyano-2-iodobenzoate (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and cesium carbonate (1.5 equiv).

-

Reagents: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 12-16 hours.

-

Hydrolysis: Cool the reaction to room temperature. Add THF and 2 M aqueous HCl. Stir vigorously for 2 hours to hydrolyze the imine.

-

Work-up: Neutralize the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield Methyl 2-amino-5-cyanobenzoate.

Step B: Cyclization to the Quinazolinone Core

-

Setup: Combine Methyl 2-amino-5-cyanobenzoate (1.0 equiv) with a large excess of formamide (e.g., 10-20 equiv).

-

Reaction: Heat the mixture to 160-180 °C for 4-6 hours.

-

Isolation: Cool the reaction mixture. A precipitate should form. Add water to the mixture and stir. Collect the solid product by filtration, wash thoroughly with water and then a small amount of cold ethanol, and dry under vacuum to obtain the quinazolinone product.

Summary of Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction outcomes. The following table summarizes typical conditions for the key transformations discussed.

| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (3%) | (PPh₃) | K₂CO₃ | Dioxane/H₂O | 90 |

| Suzuki-Miyaura | Pd/C (5%)[18] | None | Na₂CO₃ | DME/H₂O | 25 |

| Sonogashira | PdCl₂(PPh₃)₂ (2%) | (PPh₃) | TEA | THF | 25 |

| Buchwald-Hartwig | Pd₂(dba)₃ (1%) | Xantphos (2%) | Cs₂CO₃ | Toluene | 100 |

Conclusion

Methyl 5-cyano-2-iodobenzoate is a high-value, versatile building block for the synthesis of novel pharmaceuticals. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable entry point for creating C-C and C-N bonds. Furthermore, the strategic placement of its functional groups facilitates the construction of complex heterocyclic cores, such as the quinazolinones found in potent PARP inhibitors. The protocols and insights provided in this guide serve as a robust foundation for researchers to leverage this reagent in the design and execution of innovative synthetic strategies, ultimately accelerating the discovery of next-generation therapeutic agents.

References

-

Park, J., Seo, J.-A., & Cheon, C.-H. (2021). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

- Google Patents. (2016). US9359367B2 - Tetrahydroquinazolinone derivatives as PARP inhibitors.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from [Link]

-

ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Retrieved from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Retrieved from [Link]

-

Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

-

PubMed Central. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

-

ResearchGate. (2025). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved from [Link]

-

RSC Advances. (2021). Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones. Retrieved from [Link]

-

PubMed. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Retrieved from [Link]

-

Journal of Organic and Medicinal Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from [Link]

-

PubMed. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. Retrieved from [Link]

-

MDPI. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ACS Publications. (n.d.). Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US9359367B2 - Tetrahydroquinazolinone derivatives as PARP inhibitors - Google Patents [patents.google.com]

- 5. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. nobelprize.org [nobelprize.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

Application Notes & Protocols: Methyl 5-cyano-2-iodobenzoate as a Cornerstone Precursor for Agrochemical Innovation

Abstract

Methyl 5-cyano-2-iodobenzoate has emerged as a preeminent building block in the synthesis of novel agrochemicals. Its unique trifunctional molecular architecture—featuring a reactive iodo group, a versatile cyano moiety, and a modifiable methyl ester—provides a robust platform for constructing complex molecular frameworks. The ortho-iodo group serves as an ideal handle for modern transition-metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the physicochemical properties, safety protocols, and core synthetic applications of Methyl 5-cyano-2-iodobenzoate, with a focus on detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Ullmann-type coupling reactions.

Introduction: The Strategic Advantage of Methyl 5-cyano-2-iodobenzoate

The relentless demand for more effective, selective, and environmentally benign agrochemicals necessitates the development of sophisticated and adaptable synthetic strategies. Methyl 5-cyano-2-iodobenzoate (CAS No. 58332-00-6) is a strategically designed precursor that addresses this need by offering three distinct points for molecular diversification.[1]

-

The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium- and copper-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, which are critical for efficient and cost-effective large-scale synthesis.

-

The Cyano Group: The nitrile functionality is a powerful synthetic equivalent for various functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, providing access to a wide array of pharmacologically relevant moieties.

-

The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, offering another avenue for structural modification to fine-tune the biological activity and physicochemical properties of the final agrochemical product.

This combination makes Methyl 5-cyano-2-iodobenzoate an invaluable starting material for creating libraries of compounds for high-throughput screening in the discovery of new herbicides, fungicides, and insecticides.

Physicochemical Properties & Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible research. The key properties of Methyl 5-cyano-2-iodobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 58332-00-6 | [1] |

| Molecular Formula | C₉H₆INO₂ | [1] |

| Molecular Weight | 287.05 g/mol | [1] |

| IUPAC Name | methyl 2-cyano-5-iodo-benzoate | [1] |

| Appearance | Solid (Typical) | General Knowledge |

| Purity | ≥97% | [1] |

Handling and Safety Precautions

As with all aryl iodides and cyano-containing compounds, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste may require special handling.

Core Synthetic Pathways & Experimental Protocols

The primary utility of Methyl 5-cyano-2-iodobenzoate lies in its application in cross-coupling reactions. Below are detailed protocols for three fundamental transformations that form the basis of many agrochemical synthesis campaigns.

Figure 1: Key synthetic transformations of Methyl 5-cyano-2-iodobenzoate.

Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, particularly for synthesizing bi-aryl structures common in herbicides.[3] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Causality Behind Component Selection:

-

Catalyst: A Palladium(0) species is the active catalyst.[4] Pd(PPh₃)₄ is often used as it is a stable Pd(0) source.

-

Base: The base (e.g., Na₂CO₃, K₂CO₃) is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5]

-

Solvent: A mixture of an organic solvent (like DMF or Toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 5-cyano-2-iodobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst can be sensitive to oxygen.

-

Solvent Addition: Add a degassed solvent mixture, such as DMF/water (e.g., 9:1 v/v), via syringe.[6] The solution should be stirred to ensure mixing.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: Sonogashira C-C (Alkyne) Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne bonds, which are key structural motifs in many modern fungicides and other bioactive molecules.[7][8] The reaction is notable for its reliability and is typically co-catalyzed by palladium and copper.[9]

Causality Behind Component Selection:

-

Palladium Catalyst: As in the Suzuki reaction, a Pd(0) species is the primary catalyst for the oxidative addition step.[9]

-

Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper acetylide intermediate.[10] This intermediate is more reactive and readily undergoes transmetalation to the palladium center, greatly accelerating the reaction.[9]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as a solvent.

Figure 3: Interdependent catalytic cycles of the Sonogashira reaction.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Methyl 5-cyano-2-iodobenzoate (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent such as anhydrous DMF or triethylamine.[11]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) iodide (CuI, 2-5 mol%) to the solution. The mixture may turn from colorless to a yellow or brown hue.

-

Base Addition: If not used as the solvent, add a degassed amine base like triethylamine (2.0-3.0 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue via flash column chromatography.

Protocol: Ullmann C-N Coupling (N-Arylation)

The Ullmann condensation, or Ullmann-type reaction, is a classical and robust copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N bonds to create aryl amines.[12] This is essential for synthesizing insecticidal compounds based on N-aryl anthranilate scaffolds. While traditional Ullmann reactions required harsh conditions, modern protocols with ligands allow the reaction to proceed under milder temperatures.[13]

Causality Behind Component Selection:

-

Catalyst: A Copper(I) source, typically CuI, is the catalyst.[14] The active species is a copper(I) complex.[13]

-

Ligand: While sometimes ligand-free, the reaction is often accelerated by a chelating ligand (e.g., 1,10-phenanthroline, L-proline). The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the oxidative addition and reductive elimination steps.

-

Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, forming the copper-amide intermediate.[15]

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure reactants remain in solution at the required temperatures.[12]

Figure 4: Plausible catalytic cycle for the Ullmann C-N coupling reaction.

Step-by-Step Methodology:

-

Setup: Add copper(I) iodide (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) to an oven-dried reaction vessel.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add the amine (1.2 eq), Methyl 5-cyano-2-iodobenzoate (1.0 eq), and anhydrous DMSO as the solvent.

-

Reaction: Heat the mixture to 100-130 °C. Monitor the reaction's progress by LC-MS. These reactions can be slower than their palladium-catalyzed counterparts.

-

Work-up: After cooling, dilute the reaction mixture with water and add aqueous ammonia to complex with the copper catalyst (the aqueous layer will turn deep blue). Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to yield the desired N-arylated product.

Conclusion

Methyl 5-cyano-2-iodobenzoate stands as a testament to the power of rational precursor design in modern chemical synthesis. Its trifunctional nature provides a robust and flexible entry point into a vast chemical space relevant to agrochemical discovery. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Ullmann couplings provide a validated framework for researchers to leverage this key intermediate. By understanding the causality behind the selection of reagents and conditions, scientists can confidently adapt and optimize these methods to accelerate the development of the next generation of high-efficacy, sustainable crop protection agents.

References

-

Chemical Synthesis Database. (2025). methyl 3-cyano-2-iodobenzoate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

-

Seema Finechem. (n.d.). 5-Iodo-2-Methylbenzoic Acid | CAS No 54811-38-0. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Wikipedia. (2023). Ullmann condensation. Available at: [Link]

-

Cenmed. (n.d.). methyl 2-cyano-5-iodo-benzoate (C007B-479045). Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Das, P., & Deka, D. C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

-

Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. Available at: [Link]

-

ACS Publications. (1975). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications. Available at: [Link]

-

MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]

-

ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

-

PubChem. (n.d.). Methyl 5-cyano-2-methylbenzoate. Available at: [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate. NIST WebBook. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

-

MDPI. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (2012). The mechanism of the modified Ullmann reaction. Dalton Transactions. Available at: [Link]

-

Wikipedia. (2023). Sonogashira coupling. Available at: [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. nbinno.com [nbinno.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Methyl 5-cyano-2-iodobenzoate in Solid-Phase Organic Synthesis

Introduction: A Versatile Scaffold for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, solid-phase organic synthesis (SPOS) stands as a cornerstone for the rapid generation of molecular libraries. The strategic choice of building blocks is paramount to the success of any solid-phase synthetic campaign. Methyl 5-cyano-2-iodobenzoate emerges as a particularly compelling scaffold due to its trifunctional nature. The presence of a methyl ester allows for straightforward immobilization onto a variety of solid supports. The aryl iodide provides a reactive handle for a plethora of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Finally, the cyano group offers a point for further chemical elaboration or can serve as a key pharmacophoric element in the final compounds.

This document provides a comprehensive guide to the application of methyl 5-cyano-2-iodobenzoate in solid-phase organic synthesis, with a focus on robust and reproducible protocols for Suzuki and Sonogashira cross-coupling reactions.

Physicochemical Properties of Methyl 5-cyano-2-iodobenzoate

A foundational understanding of the physicochemical properties of the starting material is crucial for successful implementation in solid-phase synthesis.

| Property | Value |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 125-129 °C |

| Solubility | Soluble in DMF, DCM, THF |

| CAS Number | 329979-91-1 |

Immobilization onto Solid Support: The Gateway to High-Throughput Synthesis

The initial and most critical step in any solid-phase synthesis is the efficient and clean loading of the scaffold onto the solid support. The methyl ester of methyl 5-cyano-2-iodobenzoate is an ideal handle for this purpose, readily undergoing aminolysis with an amino-functionalized resin.

Protocol 1: Immobilization on Amino-Functionalized Resin

This protocol details the immobilization of methyl 5-cyano-2-iodobenzoate onto a standard aminomethyl polystyrene resin.

Materials:

-

Methyl 5-cyano-2-iodobenzoate

-

Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Drain the DMF and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

Prepare a solution of methyl 5-cyano-2-iodobenzoate (0.861 g, 3.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (10 mL).

-

Add the solution to the swollen resin.

-

Shake the reaction mixture at room temperature for 24 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum to a constant weight.

Verification of Loading:

-

Qualitative: A small sample of the resin can be subjected to the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful capping of the amino groups.

-

Quantitative: The loading can be determined by cleaving the ester bond of a small, accurately weighed amount of resin and quantifying the released molecule by UV-Vis spectroscopy or LC-MS.

Diversification of the Scaffold: The Power of Cross-Coupling

With the scaffold securely anchored to the solid support, the aryl iodide becomes the focal point for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are exceptionally well-suited for solid-phase synthesis due to their mild reaction conditions and high functional group tolerance.[1][2]

Application 1: Suzuki Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids.[1] In a solid-phase context, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties.[3]

Protocol 2: Solid-Phase Suzuki-Miyaura Coupling

Materials:

-

Immobilized methyl 5-cyano-2-iodobenzoate resin (from Protocol 1)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Swell the resin (0.2 g, ~0.2 mmol) in a 3:1 mixture of 1,4-dioxane and water (4 mL) for 30 minutes.

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (21 mg, 0.08 mmol) in 1,4-dioxane (1 mL).

-

To the swollen resin, add the arylboronic acid (0.6 mmol), K₂CO₃ (83 mg, 0.6 mmol), and the freshly prepared catalyst solution.

-

Shake the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature, drain the solvent, and wash the resin with 1,4-dioxane/water (3:1, 3 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

-

Dry the resin under vacuum.

Workflow for Solid-Phase Suzuki Coupling

Caption: Workflow for Suzuki coupling on solid support.

Application 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to linear, rigid structures often found in materials and bioactive molecules.[2][4][5][6]

Protocol 3: Solid-Phase Sonogashira Coupling

Materials:

-

Immobilized methyl 5-cyano-2-iodobenzoate resin (from Protocol 1)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker or rotator

Procedure:

-

Swell the resin (0.2 g, ~0.2 mmol) in DMF (4 mL) for 30 minutes.

-

To the swollen resin, add the terminal alkyne (0.6 mmol), PdCl₂(PPh₃)₂ (7 mg, 0.01 mmol), CuI (1.9 mg, 0.01 mmol), and TEA (0.17 mL, 1.2 mmol).

-

Shake the reaction mixture at 50 °C for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction to room temperature, drain the solvent, and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

-

Dry the resin under vacuum.

Mechanism of Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira reaction.

Cleavage from the Solid Support: Releasing the Final Product

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin. For an amide linkage, acidic conditions are typically employed.

Protocol 4: Acidic Cleavage from the Resin

Materials:

-

Product-bound resin from cross-coupling reaction

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Centrifuge tubes

Procedure:

-

Place the dry resin (~0.1 g) in a suitable reaction vessel.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]

-

Add the cleavage cocktail (2 mL) to the resin.

-

Shake the mixture at room temperature for 2 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with DCM (2 x 1 mL) and combine the filtrates.

-

Concentrate the combined filtrates under a stream of nitrogen.

-

Precipitate the crude product by adding cold diethyl ether.

-

Pellet the product by centrifugation, decant the ether, and dry the product under vacuum.

Final Product Structure

The final product after cleavage will be the corresponding carboxylic acid, as the amide bond formed during immobilization is cleaved along with the release from the resin.

Conclusion

Methyl 5-cyano-2-iodobenzoate is a highly valuable and versatile building block for solid-phase organic synthesis. Its unique combination of functional groups allows for straightforward immobilization, extensive diversification through robust cross-coupling reactions, and facile cleavage to yield a wide array of novel compounds. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and materials science to leverage the potential of this powerful scaffold in their high-throughput synthesis endeavors.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Valeur, E., & Bradley, M. (2009). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Chemical Society Reviews, 38(2), 606-631. [Link]

- Google Patents. (2011). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.

-

Jamieson, A. G., et al. (2021). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 12(1), 5943. [Link]

-

Kamal, A., et al. (2012). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Bioorganic & Medicinal Chemistry Letters, 22(3), 1349-1354. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Stolle, A., et al. (2011). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 2(7), 1318-1322. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Wang, Q., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8507. [Link]

-

Frese, M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-11. [Link]

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

Sources

- 1. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-cyano-2-iodobenzoate

Welcome to the technical support center for the synthesis of Methyl 5-cyano-2-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established reaction mechanisms and peer-reviewed literature.

The synthesis of Methyl 5-cyano-2-iodobenzoate, a key intermediate in various pharmaceutical and materials science applications, typically proceeds via a Sandmeyer reaction. This involves the diazotization of a primary aromatic amine, Methyl 5-cyano-2-aminobenzoate, followed by the introduction of an iodine atom. While conceptually straightforward, this multi-step process is sensitive to various parameters, and deviations can lead to significantly reduced yields and the formation of challenging impurities. This guide will address common issues encountered during this synthesis in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Diazotization of Methyl 5-cyano-2-aminobenzoate

The formation of the diazonium salt is the critical first step. The electron-withdrawing nature of the cyano and ester groups on the aromatic ring can affect the stability of the diazonium intermediate.

Question 1: My diazotization reaction is resulting in a low yield of the diazonium salt, indicated by poor conversion in the subsequent iodination step. What are the likely causes and how can I improve it?

Answer:

Low yields in the diazotization step are a common issue and can often be traced back to several key factors:

-

Inadequate Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[1] For aromatics with electron-withdrawing groups, this instability can be even more pronounced. The reaction should be strictly maintained between 0-5 °C. Exceeding this temperature can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and the evolution of nitrogen gas.[1]

-

Troubleshooting:

-

Utilize an ice-salt bath to maintain a consistent temperature below 5 °C.

-

Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine to control any exotherm.

-

-

-

Insufficient Acidity: A highly acidic environment is crucial for two primary reasons. First, it facilitates the in-situ generation of the reactive nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.[1][2] Second, it ensures the complete protonation of the starting amine, preventing it from acting as a nucleophile and engaging in unwanted azo coupling reactions with the newly formed diazonium salt.[1]

-

Troubleshooting:

-

Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid.

-

Ensure the Methyl 5-cyano-2-aminobenzoate is fully dissolved in the acid before commencing the addition of sodium nitrite.

-

-

-

Purity of Starting Materials: The purity of the starting amine and the freshness of the sodium nitrite solution are paramount.

-

Troubleshooting:

-

Use high-purity Methyl 5-cyano-2-aminobenzoate.

-

Prepare the sodium nitrite solution fresh for each reaction.

-

-

Question 2: During the diazotization, my reaction mixture turns a dark brown or black color. What does this indicate?

Answer:

A dark coloration is a strong indicator of diazonium salt decomposition and the formation of side products.[1] This is often accompanied by the evolution of nitrogen gas. The primary causes are:

-

Elevated Temperature: As mentioned, temperatures above the optimal 0-5 °C range will accelerate the decomposition of the diazonium salt.

-

Localized "Hot Spots": Rapid addition of sodium nitrite can create localized areas of higher temperature, initiating decomposition even if the bulk solution temperature appears to be within range.

-

Insufficient Acidity: This can lead to the formation of colored azo compounds through the coupling of the diazonium salt with the unreacted starting amine.[1]

Troubleshooting Summary for Diazotization

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-5 °C | Prevents thermal decomposition of the unstable diazonium salt.[1] |

| Acidity | Excess strong mineral acid (e.g., HCl, H₂SO₄) | Ensures complete formation of the nitrosonium ion and prevents azo coupling.[1][2] |

| Reagent Addition | Slow, dropwise addition of NaNO₂ solution | Controls reaction exotherm and prevents localized overheating. |

| Starting Materials | High purity amine, freshly prepared NaNO₂ solution | Minimizes side reactions from impurities. |

Section 2: Sandmeyer Iodination

Once the diazonium salt is formed, the next step is the introduction of the iodine atom.

Question 3: The yield of my final product, Methyl 5-cyano-2-iodobenzoate, is low even with a successful diazotization. What are the common pitfalls in the iodination step?

Answer:

Low yields in the Sandmeyer iodination step can arise from several factors:

-

Choice of Iodide Source: While copper(I) iodide can be used, the Sandmeyer-type reaction with potassium iodide (KI) is often effective and does not strictly require a copper catalyst.[3]

-

Troubleshooting:

-

Ensure an adequate molar excess of potassium iodide is used to drive the reaction to completion.

-

-

-

Decomposition of the Diazonium Salt Before Iodination: The diazonium salt is an intermediate and should be used promptly after its formation. Allowing it to stand for extended periods, even at low temperatures, can lead to degradation.

-

Troubleshooting:

-

Prepare the potassium iodide solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay.

-

-

-

Side Reactions: The primary side reaction is the formation of the corresponding phenol (Methyl 5-cyano-2-hydroxybenzoate) through the reaction of the diazonium salt with water.[4] This is more prevalent if the reaction mixture is allowed to warm up prematurely.

-

Troubleshooting:

-

Maintain a low temperature during the addition of the diazonium salt to the iodide solution.

-

Some protocols recommend a gradual warming of the reaction mixture after the initial addition to facilitate the decomposition of the diazonium-iodide intermediate and the evolution of nitrogen gas. This warming must be carefully controlled.

-

-

Question 4: I observe the formation of a significant amount of a tar-like byproduct. How can I minimize this?

Answer:

Tar formation is often a result of radical-mediated side reactions. The Sandmeyer reaction is believed to proceed through a radical mechanism.[5]

-

Control of Reaction Rate: A very rapid reaction can lead to a high concentration of radical intermediates, which can then polymerize or engage in other non-productive pathways.

-

Troubleshooting:

-

Add the diazonium salt solution to the iodide solution slowly and with vigorous stirring to ensure rapid dispersion and a controlled reaction rate.

-

-

-

Presence of Impurities: Impurities in the starting materials or solvents can initiate or participate in radical side reactions.

-

Troubleshooting:

-

Use purified solvents and high-purity reagents.

-

-

Experimental Protocols

Protocol 1: Diazotization of Methyl 5-cyano-2-aminobenzoate

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 5-cyano-2-aminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C throughout the addition.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Sandmeyer Iodination

-

In a separate beaker, dissolve potassium iodide (1.5 eq) in water.

-

Cool the potassium iodide solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Protocol 1 to the stirred potassium iodide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If the product is oily, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Question 5: How can I effectively purify the crude Methyl 5-cyano-2-iodobenzoate?

Answer:

The crude product often contains unreacted starting materials, the phenolic byproduct, and other colored impurities.

-

Crystallization: This is often the most effective method for purification.[6]

-

Procedure: Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, heptane/ethyl acetate) and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor.

-

-

Column Chromatography: For smaller scale reactions or if crystallization is ineffective, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Visualizing the Workflow

To better understand the key stages and potential pitfalls, the following workflow diagram illustrates the synthesis process.

Caption: Simplified mechanism of the Sandmeyer-type iodination.

References

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

- Google Patents. (2009). Process for producing 5-iodo-2-methylbenzoic acid.

-

Akhtar, R., Zahoor, A. F., Rasool, N., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2387–2412. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

- Google Patents. (2016). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

Chemical Synthesis Database. (2025). methyl 3-cyano-2-iodobenzoate. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

Technical Support Center: Purification of Crude Methyl 5-cyano-2-iodobenzoate

Welcome to the technical support guide for the purification of crude Methyl 5-cyano-2-iodobenzoate. This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals to achieve high purity of this key chemical intermediate through recrystallization. Our approach is built on explaining the causal relationships in the experimental process, ensuring you not only follow the steps but understand the critical parameters for success.

Understanding the Compound: Physicochemical Profile

Methyl 5-cyano-2-iodobenzoate is an aromatic ester containing both an electron-withdrawing cyano group and a bulky, nonpolar iodo group. These features dictate its solubility and crystalline nature. While precise physical properties are not widely published, we can infer a working profile from its molecular structure and data from closely related analogues.

| Property | Value / Observation | Rationale & Significance |

| Molecular Formula | C₉H₆INO₂ | Confirmed chemical composition. |

| Molecular Weight | 287.05 g/mol | Essential for calculating molar quantities and theoretical yield. |

| CAS Number | 58332-00-6 | Unique identifier for the correct chemical substance.[1][2] |

| Physical Form | Expected to be a crystalline solid at room temperature. | Based on analogues like Methyl 5-bromo-2-iodobenzoate (M.P. 45-49 °C) and Methyl 3-cyano-2-iodobenzoate (M.P. 94.5-95.5 °C).[3][4] |

| Solubility Profile | Expected: Low solubility in nonpolar solvents (e.g., hexanes) and water; moderate to high solubility in polar organic solvents (e.g., alcohols, ethyl acetate, THF). | The ester and cyano groups provide polarity, while the iodinated benzene ring provides nonpolar character. This dual nature makes mixed solvent systems particularly effective for recrystallization. |

The Challenge: Identifying and Removing Common Impurities

Effective purification begins with understanding the impurities you need to remove. The synthesis of Methyl 5-cyano-2-iodobenzoate often proceeds via a Sandmeyer reaction on an amino precursor. This synthetic route informs the likely impurities present in the crude product.

-

Starting Material: Unreacted Methyl 2-amino-5-iodobenzoate (M.P. 80-89 °C) is a common process-related impurity.[5] Its similar polarity can make it challenging to remove.

-

Isomeric Byproducts: Direct iodination steps in related syntheses are known to produce positional isomers (e.g., Methyl 3-iodo- isomers), which can co-crystallize if the solvent system is not selective.[6]

-

Inorganic Salts: Reagents from the Sandmeyer reaction (e.g., copper salts) or other steps can persist as insoluble particulates in the crude solid.

-

Colored Impurities: High-molecular-weight byproducts or degradation products can impart color to the crude material.

The Solution: Strategic Solvent Selection for Recrystallization

The principle of recrystallization is to identify a solvent (or solvent pair) in which the target compound is highly soluble when hot and poorly soluble when cold, while impurities remain either fully dissolved or completely insoluble at all temperatures.

3.1. Why a Mixed Solvent System is Often Superior

For a molecule with mixed polarity like Methyl 5-cyano-2-iodobenzoate, a single solvent may not provide the ideal solubility curve. A mixed solvent system, typically comprising a "soluble" solvent and an "insoluble" (or "anti-solvent"), offers fine-tunable control over the saturation point.

Based on successful recrystallizations of similar iodo-aromatic acids and esters, an alcohol/water system is the primary recommendation.[6][7]

| Recommended Solvent Systems | Class | Rationale |

| Primary: Isopropanol / Water | Polar Protic / Polar | Isopropanol effectively dissolves the organic molecule at its boiling point, while the gradual addition of water (anti-solvent) reduces the overall solubility, forcing the pure compound to crystallize upon slow cooling. |

| Secondary: Ethyl Acetate / Heptane | Polar Aprotic / Nonpolar | Ethyl acetate is a good solvent for esters.[8] Heptane acts as the anti-solvent. This system is useful if the compound "oils out" in aqueous mixtures. |

3.2. Experimental Protocol: Small-Scale Solvent Screening

Before committing your entire batch, perform a small-scale test to find the optimal solvent and ratio.

-

Preparation: Place ~50 mg of your crude material into a small test tube.

-

Add Soluble Solvent: Add the "soluble" solvent (e.g., Isopropanol) dropwise at room temperature. Observe if the solid dissolves. (A good solvent should not dissolve the compound well at room temperature).

-

Heating: Heat the mixture to boiling (using a sand bath or heating block). Continue adding the "soluble" solvent dropwise until the solid just dissolves. Use the minimum amount necessary.

-

Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

-

Re-dissolution: Add one or two drops of the "soluble" solvent to redissolve the solid and create a clear, saturated solution at high temperature.

-

Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the quality and quantity of the crystals that form.

-

Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

-

Evaluation: Assess the result. The ideal solvent system will produce a high yield of well-formed crystals with no oiling out.

Standard Operating Procedure: Recrystallization of Methyl 5-cyano-2-iodobenzoate

This protocol assumes an Isopropanol/Water solvent system has been selected as optimal.

Workflow Diagram

Caption: Recrystallization workflow for Methyl 5-cyano-2-iodobenzoate.

Step-by-Step Methodology

-

Dissolution: Place the crude Methyl 5-cyano-2-iodobenzoate into an appropriately sized Erlenmeyer flask. In a separate beaker, heat the primary solvent (Isopropanol) to its boiling point. Add the minimum amount of hot isopropanol to the Erlenmeyer flask to completely dissolve the crude solid.

-

Hot Filtration (if necessary): If you observe insoluble material (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a second, clean Erlenmeyer flask. This step is crucial to remove particulate impurities and must be done quickly to prevent premature crystallization.

-

Induce Saturation: Heat the clear solution to boiling. Add hot water (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few drops of hot isopropanol to the cloudy mixture until it becomes clear again. You now have a saturated solution at high temperature, which is the ideal starting point for crystallization.

-

Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a pre-chilled mixture of the recrystallization solvents (e.g., 1:1 isopropanol/water) to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved. The final product should be a crystalline solid with a sharp melting point.

Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions

Q1: My compound has turned into a gooey oil at the bottom of the flask instead of crystals. What happened and how do I fix it? A: This phenomenon, known as "oiling out," occurs when the dissolved compound comes out of solution at a temperature above its melting point. Essentially, the compound "melts" before it can crystallize.

-

Cause: The boiling point of your chosen solvent system may be too high, or the solution is too concentrated, leading to supersaturation at a high temperature.

-